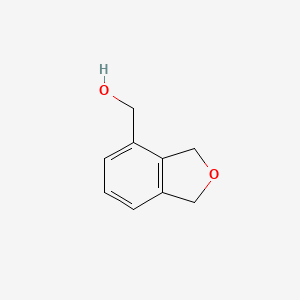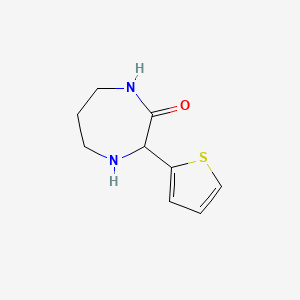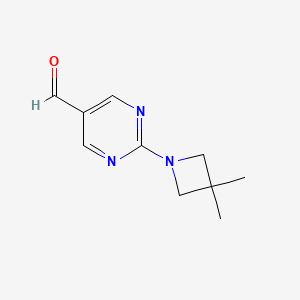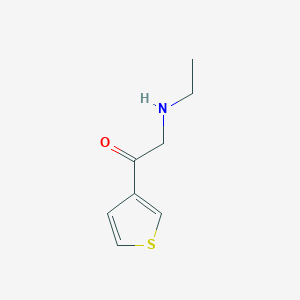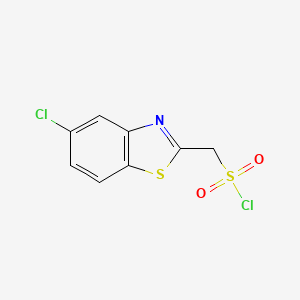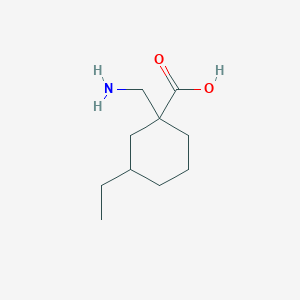
1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by a cyclohexane ring substituted with an aminomethyl group and an ethyl group at the 1 and 3 positions, respectively, and a carboxylic acid group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . The reaction is typically carried out in a suitable solvent such as ethanol or methanol, with ammonia as a reactant .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
化学反応の分析
Types of Reactions: 1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management
作用機序
The exact mechanism of action of 1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid is not fully understood. it is known to interact with voltage-gated calcium channels in cortical neurons, inhibiting excitatory neuron activity . This interaction is believed to contribute to its analgesic and anticonvulsant effects. The compound does not modify GABAA or GABAB radioligand binding and is not converted metabolically into GABA or a GABA agonist .
類似化合物との比較
1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexylamine: Another cyclohexane derivative with different functional groups and applications.
Aminocaproic Acid: Used in medicine for its antifibrinolytic properties.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
1-(aminomethyl)-3-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-8-4-3-5-10(6-8,7-11)9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |
InChIキー |
ZMTVCOCWDJLGBX-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCC(C1)(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


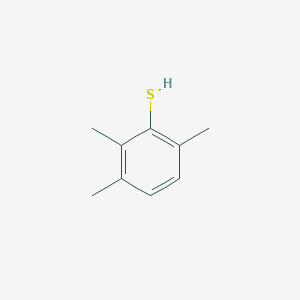



![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)
